N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of complex molecules similar to N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide often involves multistep reactions, including cyclization, nucleophilic substitution, and amidation processes. For instance, a practical method for synthesizing structurally related molecules involves the esterification of specific amino acids followed by Claisen-type intramolecular reactions and Suzuki−Miyaura cross-coupling reactions (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. A related compound's crystal and molecular structure were reported, showcasing the utility of X-ray crystallography in understanding the spatial configuration of complex organic molecules (Richter et al., 2023).
Scientific Research Applications
Synthesis and Biological Evaluation
Research into compounds with structural similarities to the discussed chemical has led to the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone. These compounds, including benzodifuranyl derivatives, have demonstrated significant anti-inflammatory and analgesic activities, indicating potential therapeutic applications. The synthesis process involves complex reactions that yield compounds with high selectivity for COX-2 inhibition, analgesic properties, and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Anti-Inflammatory Agents
Another study focused on the synthesis of novel pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This research underscores the importance of structural modifications in enhancing the biological activities of such compounds, with some derivatives showing promising results against cancer cell lines and 5-lipoxygenase inhibition, a key target in inflammatory diseases (Rahmouni et al., 2016).
Antiviral Activity
Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has revealed their potential antiviral activities, particularly against retroviruses, including HIV. This highlights the compound's role in developing new antiretroviral therapies, with some derivatives showing marked inhibition of virus replication in cell culture, presenting a significant step forward in the treatment of viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Analgesic and Anti-Inflammatory Properties
Further investigations into compounds like 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have elucidated their potential as potent analgesic and anti-inflammatory agents. These compounds have been synthesized and evaluated for their biological activities, showing more potent effects than standard drugs, with minimal ulcerogenic activity, indicating their therapeutic potential with reduced side effects (Chhabria, Bhatt, Raval, & Oza, 2007).
properties
IUPAC Name |
N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4/c1-16-13-24(28-18-8-10-21(33-2)11-9-18)31-26(27-16)30-20-6-4-19(5-7-20)29-25(32)17-3-12-22-23(14-17)35-15-34-22/h3-14H,15H2,1-2H3,(H,29,32)(H2,27,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLWSLZWDRONCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide |
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